molecular formula C5H6N4O3 B11635344 N'-(Acetyloxy)-1,2,4-oxadiazole-3-carboximidamide

N'-(Acetyloxy)-1,2,4-oxadiazole-3-carboximidamide

Katalognummer: B11635344
Molekulargewicht: 170.13 g/mol
InChI-Schlüssel: RHUQLVRCVLEGFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE is a heterocyclic compound that contains an oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE typically involves the reaction of an appropriate hydrazide with a carboxylic acid derivative under cyclization conditions. One common method involves the reaction of a hydrazide with an ester or acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, the compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in the development of new therapeutic agents.

Medicine

In medicine, (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE is investigated for its pharmacological properties. It has shown promise in preclinical studies for the treatment of various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Wirkmechanismus

The mechanism of action of (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, the induction of apoptosis in cancer cells, or the modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Oxadiazole: A simple oxadiazole derivative with similar biological activities.

    1,3,4-Oxadiazole: Another oxadiazole isomer with distinct chemical properties.

    2-Amino-1,3,4-oxadiazole: A related compound with antimicrobial and anticancer activities.

Uniqueness

(Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE is unique due to its specific substitution pattern and the presence of the amino acetate group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C5H6N4O3

Molekulargewicht

170.13 g/mol

IUPAC-Name

[(Z)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] acetate

InChI

InChI=1S/C5H6N4O3/c1-3(10)12-8-4(6)5-7-2-11-9-5/h2H,1H3,(H2,6,8)

InChI-Schlüssel

RHUQLVRCVLEGFF-UHFFFAOYSA-N

Isomerische SMILES

CC(=O)O/N=C(/C1=NOC=N1)\N

Kanonische SMILES

CC(=O)ON=C(C1=NOC=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.